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For Researchers, Scientists, and Drug Development Professionals

Introduction to Sulfo-Cy7 Carboxylic Acid
Sulfo-Cy7 carboxylic acid is a water-soluble, near-infrared (NIR) fluorescent dye that is

increasingly utilized in biological imaging and analysis, including flow cytometry.[1][2][3] Its key

advantages stem from its spectral properties, emitting light in the NIR region (approximately

773 nm) where cellular autofluorescence is minimal.[1] This leads to an improved signal-to-

noise ratio, which is critical for the detection of low-abundance targets.[4] The sulfonate groups

enhance its water solubility, making it suitable for labeling sensitive biological molecules like

antibodies in aqueous environments without the need for organic co-solvents.[1]

Unlike its N-hydroxysuccinimide (NHS) ester counterpart, Sulfo-Cy7 carboxylic acid is not

directly reactive with primary amines.[2][5] To be used for labeling proteins such as antibodies,

its carboxylic acid group must first be activated. This is typically achieved through a two-step

reaction involving a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide

(EDC), and N-hydroxysulfosuccinimide (Sulfo-NHS).[5] This activation process creates a semi-

stable Sulfo-NHS ester that can then efficiently react with primary amines on the target protein

to form a stable amide bond.[6]

Key Applications in Flow Cytometry
Immunophenotyping: Antibodies conjugated with Sulfo-Cy7 can be used to identify and

quantify specific cell populations based on the expression of cell surface or intracellular
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markers. Its NIR emission makes it an excellent candidate for inclusion in complex multicolor

panels, as it minimizes spectral overlap with fluorochromes excited by blue and yellow-green

lasers.[7][8]

Intracellular Signaling Analysis (Phospho-flow): Sulfo-Cy7 conjugated antibodies can be

used to detect the phosphorylation status of intracellular signaling proteins, providing insights

into cellular activation states and signaling cascades at the single-cell level.[9][10][11]

Intracellular Cytokine Staining: The detection of cytokines produced by immune cells is a key

application. The brightness and low spectral overlap of Sulfo-Cy7 conjugates are

advantageous for identifying rare cytokine-producing cells.[12][13]

Data Presentation
Table 1: Physicochemical and Spectral Properties of
Sulfo-Cy7

Property Value Reference(s)

Excitation Maximum ~750 nm [1]

Emission Maximum ~773 nm [1]

Stokes Shift ~23 nm [1]

Molecular Weight ~747 g/mol [1]

Solubility Water, DMF, DMSO [2]

Table 2: Recommended Starting Conditions for Antibody
Labeling
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Parameter
Recommended
Range/Value

Notes

Activation Step

Activation Buffer MES, pH 4.7-6.0
Amine and carboxylate-free

buffer is essential.

EDC:Sulfo-Cy7 Molar Ratio 1:1 to 1.5:1
A slight excess of EDC can be

used.

Sulfo-NHS:Sulfo-Cy7 Molar

Ratio
1:1 to 1.2:1

A slight excess of Sulfo-NHS

stabilizes the active ester.

Reaction Time (Activation)
15-30 minutes at room

temperature

Conjugation Step

Antibody Concentration 2-10 mg/mL
Higher concentrations can

improve labeling efficiency.[5]

Conjugation Buffer PBS, pH 7.2-8.5

Reaction with primary amines

is most efficient at a slightly

basic pH.[5]

Activated Dye:Antibody Molar

Ratio
5:1 to 20:1

Start with a 10:1 ratio and

optimize for the desired degree

of labeling.[5]

Reaction Time (Conjugation)
1-2 hours at room temperature

or overnight at 4°C
Protect from light.

Purification

Method

Size-exclusion

chromatography (e.g.,

Sephadex G-25)

To remove unconjugated dye

and reaction byproducts.[5]

Table 3: General Parameters for Flow Cytometry
Staining
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Parameter
Recommended
Value/Range

Notes

Cell Concentration 1 x 10⁶ to 1 x 10⁷ cells/mL

Antibody Staining

Concentration
0.1 - 10 µg/mL

Must be titrated for each new

antibody-dye conjugate.

Incubation Time 20-60 minutes

Incubation Temperature 4°C or on ice
To minimize non-specific

binding and internalization.

Staining Buffer
PBS with 1-2% BSA or 5-10%

FBS

To reduce non-specific

antibody binding.

Wash Steps 2-3 washes with staining buffer

Experimental Protocols
Protocol 1: Activation of Sulfo-Cy7 Carboxylic Acid and
Conjugation to an Antibody
This protocol describes the covalent labeling of an antibody with Sulfo-Cy7 carboxylic acid
using EDC/Sulfo-NHS chemistry.

Materials:

Sulfo-Cy7 carboxylic acid

Antibody (in amine-free buffer, e.g., PBS)

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Sulfo-NHS (N-hydroxysulfosuccinimide)

Activation Buffer (0.1 M MES, pH 5.5)

Conjugation Buffer (PBS, pH 7.4)
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Quenching Buffer (1 M Tris-HCl, pH 8.0)

Anhydrous DMSO

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

Prepare Solutions:

Prepare a 10 mg/mL stock solution of Sulfo-Cy7 carboxylic acid in anhydrous DMSO.

Immediately before use, prepare 10 mg/mL stock solutions of EDC and Sulfo-NHS in

Activation Buffer. These reagents are moisture-sensitive and should be used promptly.

Activation of Sulfo-Cy7 Carboxylic Acid:

In a microcentrifuge tube, combine the Sulfo-Cy7 carboxylic acid stock solution with

Activation Buffer.

Add the EDC and Sulfo-NHS stock solutions to the Sulfo-Cy7 solution. A recommended

starting molar ratio is 1:1.2:1.5 (Sulfo-Cy7:Sulfo-NHS:EDC).

Incubate for 15-30 minutes at room temperature, protected from light.

Conjugation to Antibody:

Ensure the antibody is at a concentration of 2-10 mg/mL in Conjugation Buffer.[5]

Add the activated Sulfo-Cy7 solution to the antibody solution. A starting molar ratio of 10:1

(dye:antibody) is recommended.[5]

Incubate for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing and

protected from light.

Quenching the Reaction:

Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.
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Incubate for 15-30 minutes at room temperature.

Purification of the Conjugate:

Separate the labeled antibody from unconjugated dye and reaction byproducts using a

size-exclusion chromatography column equilibrated with PBS.

The first colored fraction to elute will be the Sulfo-Cy7-conjugated antibody.

Characterization (Optional but Recommended):

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at

280 nm (for the antibody) and ~750 nm (for Sulfo-Cy7). A DOL between 2 and 10 is often

optimal for flow cytometry applications.[14]

Protocol 2: Cell Surface Staining for Flow Cytometry
This protocol provides a general procedure for staining cells with a Sulfo-Cy7-conjugated

antibody.

Materials:

Single-cell suspension

Sulfo-Cy7-conjugated primary antibody

Flow Cytometry Staining Buffer (PBS with 1% BSA and 0.1% sodium azide)

Fc Receptor Blocking Reagent (optional)

Viability Dye (optional)

Procedure:

Cell Preparation:

Prepare a single-cell suspension and wash the cells with cold Flow Cytometry Staining

Buffer.
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Adjust the cell concentration to 1 x 10⁷ cells/mL in cold staining buffer.

Fc Receptor Blocking (Optional):

Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.

Add an Fc receptor blocking reagent according to the manufacturer's instructions and

incubate for 10-15 minutes at 4°C. This is crucial for cell types with high Fc receptor

expression (e.g., B cells, monocytes).

Antibody Staining:

Add the predetermined optimal concentration of the Sulfo-Cy7-conjugated antibody to the

cells.

Vortex gently and incubate for 30 minutes at 4°C in the dark.

Washing:

Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x

g for 5 minutes.

Carefully decant the supernatant. Repeat the wash step twice.

Viability Staining (Optional):

If a viability dye is used, resuspend the cells in the appropriate buffer and add the dye

according to the manufacturer's protocol.

Data Acquisition:

Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

Analyze the samples on a flow cytometer equipped with a red laser (e.g., 633 nm or 640

nm) and an appropriate emission filter for Sulfo-Cy7 (e.g., a 780/60 bandpass filter).

Ensure proper compensation controls (single-stained samples) are included to correct for

spectral overlap, especially in multicolor panels.
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Protocol 3: Intracellular Staining (Phospho-flow)
This protocol is adapted for the detection of intracellular phosphorylated proteins using a Sulfo-

Cy7-conjugated antibody.

Materials:

Cells for stimulation

Stimulants (e.g., growth factors, cytokines) and inhibitors

Fixation Buffer (e.g., 1.5-4% formaldehyde in PBS)

Permeabilization Buffer (e.g., ice-cold 90% methanol or saponin-based buffers)

Sulfo-Cy7-conjugated phospho-specific antibody

Flow Cytometry Staining Buffer

Procedure:

Cell Stimulation:

Stimulate cells with the desired agonist/antagonist for the appropriate time and

temperature to induce the signaling event of interest. Include unstimulated and control-

treated cells.

Fixation:

Immediately stop the stimulation by adding Fixation Buffer. Incubate for 10-15 minutes at

room temperature. This cross-links proteins and preserves the phosphorylation state.

Permeabilization:

Wash the fixed cells with staining buffer.

Permeabilize the cells by adding ice-cold methanol and incubating for at least 30 minutes

on ice, or by using a saponin-based permeabilization buffer according to the
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manufacturer's protocol. Methanol is often preferred for detecting nuclear phospho-

proteins.

Antibody Staining:

Wash the permeabilized cells thoroughly to remove the permeabilization reagent.

Perform Fc receptor blocking if necessary.

Add the Sulfo-Cy7-conjugated phospho-specific antibody and incubate for 30-60 minutes

at room temperature in the dark.

Washing and Data Acquisition:

Wash the cells twice with staining buffer.

Resuspend the cells in staining buffer and acquire data on a flow cytometer as described

in Protocol 2.
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Caption: Chemical activation and conjugation of Sulfo-Cy7 carboxylic acid.
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Click to download full resolution via product page

Caption: Workflow for cell surface staining and flow cytometry analysis.
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Caption: Example signaling pathway detectable by phospho-flow cytometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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